Product packaging for 2-bromo-N-(6-methylpyridin-2-yl)benzamide(Cat. No.:CAS No. 121287-67-0)

2-bromo-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B11121930
CAS No.: 121287-67-0
M. Wt: 291.14 g/mol
InChI Key: IBAYUEXXOZGRRE-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Medicinal Chemistry

Benzamide derivatives form a cornerstone of modern medicinal chemistry, with their structural motif appearing in a significant portion of pharmaceuticals. The versatility of the benzamide scaffold allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. These compounds have been successfully developed into drugs with analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular activities. The amide linkage is crucial for forming hydrogen bonds with biological receptors, a key aspect of their mechanism of action. The continuous exploration of novel benzamide derivatives by the scientific community highlights their enduring importance in the quest for new therapeutic agents. nanobioletters.com

Significance of Substituted Benzamide Scaffolds in Drug Discovery Efforts

The true power of the benzamide core lies in its amenability to substitution. By strategically modifying the aromatic rings and the amide group, medicinal chemists can fine-tune the compound's physicochemical properties and biological activity. This process, known as structure-activity relationship (SAR) studies, is fundamental to drug discovery. Substitutions can alter a molecule's size, shape, polarity, and flexibility, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for a specific biological target. This adaptability makes substituted benzamides a "privileged scaffold" in drug design, enabling the development of targeted therapies for a multitude of diseases.

Overview of Current Research Trajectories for 2-Bromo-N-(6-methylpyridin-2-yl)benzamide and Related Analogs

Specific research focused exclusively on this compound is limited in publicly available scientific literature. However, by examining the research trajectories of its constituent parts and closely related analogs, we can infer its potential areas of scientific interest. The compound itself is characterized by the following properties:

The research landscape for analogs can be broadly understood by considering its two key structural components: the 2-bromobenzamide (B1207801) moiety and the N-(6-methylpyridin-2-yl) amide portion.

Research on 2-Bromobenzamide Analogs: The 2-bromobenzamide scaffold is a valuable intermediate in organic synthesis. For instance, it is used in palladium-catalyzed reactions to create phenanthridinones and in cobalt-catalyzed cyclization reactions to synthesize 3-(imino)isoindolin-1-ones. nih.gov These synthetic applications highlight the utility of the 2-bromo substitution as a handle for constructing more complex heterocyclic systems, which are often of interest in medicinal chemistry. Furthermore, related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been investigated for their antimicrobial and anti-inflammatory activities. nih.gov

Research on N-(6-methylpyridin-2-yl) Amide Analogs: The N-(6-methylpyridin-2-yl) moiety is a key feature in compounds designed to interact with specific biological targets. Notably, N-(6-methylpyridin-yl)-substituted aryl amides have been synthesized and evaluated as antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.govnih.gov This receptor is implicated in various central nervous system disorders, making its antagonists potential therapeutic agents for conditions like anxiety and depression. nih.gov While many structural variations on this amide template were not well-tolerated in the mGluR5 studies, a few potent compounds were discovered, suggesting that the N-(6-methylpyridin-2-yl) group can be part of a successful pharmacophore. nih.govnih.gov

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrN2O B11121930 2-bromo-N-(6-methylpyridin-2-yl)benzamide CAS No. 121287-67-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121287-67-0

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

2-bromo-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11BrN2O/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14/h2-8H,1H3,(H,15,16,17)

InChI Key

IBAYUEXXOZGRRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Synthetic Methodologies and Reaction Optimization for 2 Bromo N 6 Methylpyridin 2 Yl Benzamide

Established Amidation Approaches for Benzamide (B126) Formation

The formation of the amide bond in 2-bromo-N-(6-methylpyridin-2-yl)benzamide is a critical step, traditionally achieved through amidation reactions. These methods primarily involve the reaction of a carboxylic acid derivative with an amine.

Nucleophilic Acyl Substitution Mechanisms in Benzamide Synthesis

The synthesis of benzamides, including this compound, fundamentally relies on the nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile, typically an amine, attacks the electrophilic carbonyl carbon of a carboxylic acid derivative, such as an acyl chloride or anhydride. This leads to the formation of a tetrahedral intermediate. vanderbilt.edu Subsequently, the intermediate collapses, expelling a leaving group and forming the stable amide bond. vanderbilt.edu

The reactivity of the carboxylic acid derivative is a crucial factor. Acid chlorides are highly reactive due to the excellent leaving group ability of the chloride ion, while esters and amides are less reactive. vanderbilt.edu The reaction can be catalyzed by either acid or base. Acid catalysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base-catalyzed reactions typically involve deprotonation of the amine to generate a more potent nucleophile.

Exploration of Catalyst Systems for Amidation Reactions

While direct amidation of carboxylic acids with amines is possible, it often requires high temperatures to overcome the high activation energy and facilitate the removal of water. nih.gov To circumvent these harsh conditions, various catalyst systems have been developed to promote amide bond formation under milder conditions. catalyticamidation.info

Boric acid and its derivatives, such as boronic acids, have emerged as effective catalysts for direct amidation. nih.govucl.ac.uk These catalysts are thought to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov The use of molecular sieves or a Dean-Stark apparatus is often necessary to remove the water generated during the reaction, driving the equilibrium towards product formation. ucl.ac.uk Other catalytic systems include those based on titanium and zirconium compounds. ucl.ac.uk Furthermore, phosphine and phosphine oxide-based organocatalysts have also been shown to facilitate direct amidation reactions. mdpi.com

Catalyst SystemGeneral Reaction ConditionsAdvantages
Boron-based catalysts (e.g., boric acid, boronic acids)Toluene, reflux, Dean-Stark or molecular sievesMild conditions, good functional group tolerance
Group (IV) metal catalysts (e.g., Ti, Zr compounds)VariesLow cost, low toxicity
Phosphine and phosphine oxide organocatalystsVariesMetal-free

Advanced Cross-Coupling Strategies for Halogenated Benzamide Construction

Modern synthetic chemistry offers powerful cross-coupling reactions for the construction of complex molecules like this compound. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Application of Suzuki-Miyaura Cross-Coupling in Aryl-Bromide Modifications

The Suzuki-Miyaura cross-coupling reaction is a versatile tool for forming carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base. youtube.comresearchgate.net This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. researchgate.netnih.gov

In the context of synthesizing derivatives of this compound, the aryl-bromide moiety can be readily modified using Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl substituents at the 2-position of the benzamide ring, providing a modular approach to a diverse library of compounds. The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

Utility of Copper-Catalyzed Coupling Reactions (e.g., Goldberg Reaction) for Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring, particularly the formation of the C-N bond between the benzoyl group and the 6-methylpyridin-2-amine, can be achieved through copper-catalyzed coupling reactions. The Goldberg reaction, a copper-catalyzed amination of aryl halides, is a relevant example. beilstein-journals.org This reaction provides an alternative to palladium-catalyzed methods for C-N bond formation. beilstein-journals.org

Copper-catalyzed reactions have seen a resurgence due to the lower cost and toxicity of copper compared to palladium. beilstein-journals.org These reactions often employ a copper salt as a catalyst, a ligand to stabilize the copper species, and a base. The precise mechanism of these reactions is still a subject of research but is thought to involve an oxidative addition/reductive elimination cycle or a related pathway. The use of N-heterocyclic carbene (NHC) ligands has been shown to support novel reactivity in copper(II)-catalyzed C-N bond-forming reactions. digitellinc.com

Optimization of Reaction Conditions and Synthetic Yield Enhancement

To maximize the efficiency and cost-effectiveness of synthesizing this compound, optimization of reaction conditions is paramount. This involves a systematic investigation of various parameters to identify the optimal set of conditions that provide the highest yield and purity of the desired product.

Key parameters that are often varied during optimization include the choice of solvent, catalyst loading, reaction temperature, and reaction time. For instance, in a catalytic amidation, screening different solvents can significantly impact the reaction rate and yield. researchgate.net Similarly, adjusting the catalyst concentration can be crucial; increasing the catalyst amount may improve the yield up to a certain point, after which it may have little to no further effect. researchgate.net Solvent-free conditions have also been explored and, in some cases, have led to improved yields. researchgate.net

A systematic approach, such as a design of experiments (DoE) methodology, can be employed to efficiently explore the multidimensional parameter space and identify optimal conditions. The following table illustrates a hypothetical optimization study for an amidation reaction.

EntrySolventCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Toluene5801265
2Dichloromethane5RT2440
3Toluene10110885
4Dichloromethane10401255
5Toluene20110886
6Solvent-free20110492

Investigation of Stoichiometric Ratios and Solvent Systems

The formation of the amide linkage in N-substituted benzamides is sensitive to the molar ratios of the reactants and the nature of the solvent. The stoichiometry between the acylating agent (e.g., 2-bromobenzoyl chloride or 2-bromobenzoic acid) and the amine (2-amino-6-methylpyridine) directly influences reaction completion and impurity profiles. An excess of the amine can help to drive the reaction forward and neutralize the acid byproduct (e.g., HCl) if an acyl chloride is used, but it can also complicate purification.

In a study on a related synthesis of N-(pyridin-2-yl)-benzamide, the reactant molar ratio was found to have a significant effect on the product yield. mdpi.com When the ratio of the two reactants was 1:1, a high yield of 82% was achieved. mdpi.com However, using an excess of one reactant led to a reduction in the final product yield. mdpi.com This highlights the importance of precise stoichiometric control.

The choice of solvent is equally critical as it must dissolve the reactants and facilitate the reaction without participating in side reactions. Solvents for amide synthesis range from non-polar (e.g., toluene) to polar aprotic (e.g., dichloromethane, tetrahydrofuran, dimethylformamide). For the synthesis of various N-benzamides, anhydrous dichloromethane (CH2Cl2) is often employed. mdpi.comnanobioletters.com The solvent's polarity can influence the reaction rate and the solubility of intermediates and byproducts. An optimal solvent system is typically identified through systematic screening, as illustrated in the following representative table.

Interactive Data Table: Effect of Solvent on Reaction Yield This table illustrates typical results from a solvent screening study for benzamide synthesis. The data is representative.

Solvent Dielectric Constant (ε) Reaction Yield (%) Reaction Time (h)
Toluene 2.4 65 12
Dichloromethane (DCM) 9.1 82 8
Tetrahydrofuran (THF) 7.5 78 8
Acetonitrile (MeCN) 37.5 72 10

Impact of Temperature and Reaction Kinetics on Yields

Many standard amidation procedures are initiated at a reduced temperature (e.g., 0°C) to control the initial exothermic reaction, particularly when using highly reactive reagents like acyl chlorides. nanobioletters.com The reaction mixture is then often allowed to warm to room temperature or heated to a specific setpoint to ensure completion. nanobioletters.com For instance, the synthesis of N-(pyridin-2-yl)-benzamide was conducted at 80°C for 24 hours to achieve an optimal yield. mdpi.com

The relationship between temperature, reaction time, and yield must be empirically determined. Kinetic studies involving sampling the reaction mixture at various time points and temperatures are used to build a reaction profile. This allows for the selection of a temperature that provides a reasonable reaction rate without compromising the stability of the product.

Interactive Data Table: Influence of Temperature on Reaction Time and Yield This table provides an illustrative example of how temperature can affect the synthesis of a benzamide.

Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
25 (Room Temp.) 24 75 98
50 8 88 97
80 4 91 92

Comparative Analysis of Different Synthetic Methodologies

Several synthetic strategies can be employed to synthesize this compound, each with distinct advantages and limitations regarding reagent availability, reaction conditions, and yield.

One of the most common methods is the acylation of 2-amino-6-methylpyridine with 2-bromobenzoyl chloride . This method is often high-yielding and proceeds under mild conditions, typically in an inert solvent like dichloromethane in the presence of a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

A second approach involves the direct coupling of 2-bromobenzoic acid with 2-amino-6-methylpyridine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine. While this avoids the need to prepare the acyl chloride, these reagents can sometimes be expensive and generate byproducts that require careful removal.

The synthesis of a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was achieved in a 92% yield via the reaction of 2-bromobenzoic acid with the corresponding amine, demonstrating the efficiency of direct coupling methods. researchgate.net

Interactive Data Table: Comparison of Synthetic Routes This table compares common methodologies for the synthesis of N-aryl benzamides.

Methodology Starting Materials Typical Reagents Advantages Disadvantages
Acyl Chloride Route 2-Bromobenzoyl chloride, 2-Amino-6-methylpyridine Triethylamine, DCM High reactivity, fast, high yield Acyl chloride may be moisture-sensitive
Carboxylic Acid Coupling 2-Bromobenzoic acid, 2-Amino-6-methylpyridine EDC, DCC, HOBt One-pot procedure, mild conditions Cost of coupling agents, byproduct removal

Mechanistic Investigations of Biological Activities Associated with 2 Bromo N 6 Methylpyridin 2 Yl Benzamide Derivatives

Identification and Characterization of Specific Molecular Targets

Comprehensive searches of scientific literature and databases did not yield specific studies investigating the modulatory effects of 2-bromo-N-(6-methylpyridin-2-yl)benzamide or its close derivatives on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). While the broader class of benzamide (B126) compounds has been explored for various pharmacological activities, direct evidence of interaction with nAChRs for this specific compound is not presently available in published research. The cholinergic system, with its nicotinic and muscarinic receptors, is crucial for a wide range of brain functions, and its modulation is a key area of research in neuroscience. nih.govnih.gov

Derivatives of N-(6-methylpyridin-2-yl)benzamide have been identified as potent and selective antagonists of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov This receptor is a G-protein coupled receptor (GPCR) that plays a significant role in modulating excitatory synaptic transmission in the central nervous system. mdpi.com Overstimulation of mGluR5 has been linked to several CNS disorders, making its antagonists a subject of considerable therapeutic interest. nih.gov

Research into the structure-activity relationships (SAR) of this class of compounds has revealed key features for their antagonist activity. The N-(6-methylpyridin-2-yl) moiety is a crucial component, and modifications to the benzamide portion of the molecule significantly impact potency and selectivity. nih.gov These compounds act as negative allosteric modulators (NAMs), binding to a site on the receptor distinct from the orthosteric site where the endogenous ligand, glutamate, binds. mdpi.comnih.gov

Interactive Table: Research Findings on mGluR5 Antagonism by N-(6-methylpyridin-2-yl)benzamide Derivatives

Compound ClassTargetMechanism of ActionKey Structural FeaturesReference
N-(6-methylpyridin-2-yl)benzamide derivativesmGluR5Negative Allosteric Modulator (NAM)N-(6-methylpyridin-2-yl) group, substituted benzamide ring nih.gov
Aryl Benzamide DerivativesmGluR5Non-competitive antagonistTwo aromatic rings at both ends of a short chain mdpi.com

There is no specific information available in the scientific literature detailing the mechanisms of enzyme inhibition, particularly concerning β-lactamase, by this compound. β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. nih.gov While the discovery of novel β-lactamase inhibitors is an active area of research, studies have not yet focused on this specific benzamide derivative. mdpi.comnih.gov

Receptor Binding Profiling and Ligand-Target Interaction Analysis

The antagonistic effect of N-(6-methylpyridin-2-yl)benzamide derivatives on mGluR5 is achieved through allosteric modulation. nih.govnih.gov These compounds bind to an allosteric site located within the seven-transmembrane (7TM) domain of the receptor. mdpi.com This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate intracellular signaling pathways upon glutamate binding. nih.gov This mechanism is characteristic of non-competitive antagonism.

The allosteric binding site for these negative allosteric modulators (NAMs) is distinct from the glutamate binding site, which is located in the large extracellular N-terminal domain of the receptor. nih.gov This separation of binding sites allows for a more nuanced modulation of receptor activity compared to competitive antagonists that directly block the endogenous ligand binding site.

The binding site for N-(6-methylpyridin-2-yl)benzamide derivatives and other aryl benzamide NAMs on the mGluR5 receptor has been investigated through computational modeling and mutagenesis studies. mdpi.comnih.gov This allosteric pocket is a largely enclosed space within the transmembrane helices. mdpi.com

Key amino acid residues that are crucial for the binding of these NAMs have been identified. These include:

Pro655

Tyr659

Ser809

Trp784

Ala809

Interactive Table: Key Amino Acid Residues in the mGluR5 Allosteric Binding Site

Amino Acid ResidueRole in BindingReference
Pro655Forms part of the binding pocket mdpi.comnih.gov
Tyr659Interacts with the ligand mdpi.comnih.gov
Ser809Forms part of the binding pocket mdpi.comnih.gov
Trp784Implicated as an affinity determinant nih.gov
Ala809Implicated as an affinity determinant nih.gov

The interaction between the benzamide derivatives and these residues is primarily through hydrophobic interactions and hydrogen bonding. The specificity of these compounds for mGluR5 over other mGluR subtypes is attributed to the lower sequence conservation in the allosteric binding site compared to the highly conserved orthosteric glutamate binding site. mdpi.com

Elucidation of Cellular and Subcellular Mechanisms of Action

Research into derivatives of the core benzamide structure has begun to shed light on how these compounds exert their biological effects at a cellular level. For instance, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated notable antimicrobial and anti-inflammatory activities. mdpi.comnih.gov

The anti-inflammatory action of these related compounds was evaluated using a protease inhibition assay. The derivatives showed significant efficacy in inhibiting trypsin activity, with IC50 values considerably lower than that of the standard drug, acetylsalicylic acid. nih.gov This suggests a direct interaction with enzymes involved in the inflammatory cascade.

Furthermore, the antimicrobial effects of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been observed against Gram-positive bacteria. mdpi.comnih.gov The mechanism is believed to involve disruption of essential bacterial processes, although the precise subcellular targets are yet to be fully elucidated. The inclusion of these derivatives within β-cyclodextrin cavities was found to enhance their biological activity, suggesting that improved solubility and bioavailability may play a crucial role in their cellular efficacy. nih.gov

Some salicylanilides, a related class of compounds, have been shown to inhibit epidermal growth factor receptor (EGFR) protein tyrosine kinases, indicating a potential mechanism for anticancer activity by interfering with cellular signaling pathways. mdpi.com

Table 1: Investigated Biological Activities and Cellular Mechanisms of Related Benzamide Derivatives

Derivative Class Biological Activity Investigated Observed Cellular/Subcellular Effect Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamides Anti-inflammatory Inhibition of trypsin protease activity nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamides Antimicrobial Activity against Gram-positive bacteria mdpi.comnih.gov

Structure-Mechanism Relationships at the Molecular Level

The relationship between the chemical structure of benzamide derivatives and their mechanism of action is a key area of investigation. Modifications to different parts of the molecule, including the benzamide and pyridine (B92270) rings, can significantly impact biological activity.

For N-(6-Methylpyridin-yl)-substituted aryl amides, which are structurally analogous to this compound, structure-activity relationship (SAR) studies have been conducted to develop novel antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5). nih.gov In this context, the amide linkage serves as a replacement for an alkyne bond in a previous generation of compounds. The substitution pattern on the aryl ring was found to be critical for potent activity at the receptor. nih.gov

In the case of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the presence of a bromine atom on the aniline (B41778) ring was found to influence antimicrobial potency. When compared to chlorinated analogues, the bromo-derivatives exhibited a decreased antimicrobial effect, highlighting the sensitivity of the biological activity to the specific halogen substituent. mdpi.com

Crystal structure analysis of related compounds, such as 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, reveals key structural features that can influence molecular interactions. Intramolecular hydrogen bonds can lock the molecule into a pseudo-planar conformation, which may be crucial for binding to biological targets. nih.gov The bond lengths and angles provide evidence of electron delocalization, which can also play a role in the stability and reactivity of the compound. nih.gov

Table 2: Structure-Activity Relationship Insights for Related Benzamide Derivatives

Compound/Derivative Class Structural Feature Impact on Mechanism/Activity Reference
N-(6-Methylpyridin-yl)-substituted aryl amides Amide linker and aryl ring substitutions Potency as mGluR5 antagonists nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamides Bromine substituent on the aniline ring Decreased antimicrobial effect compared to chloro-analogues mdpi.com

Computational Chemistry and Molecular Modeling Applications in the Study of 2 Bromo N 6 Methylpyridin 2 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, stability, and sites of reactivity with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-bromo-N-(6-methylpyridin-2-yl)benzamide, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. mdpi.com By calculating the molecule's energy at various conformations, the lowest energy structure, or ground state, can be identified. This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Theoretical calculations for a similar compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, have been performed using DFT methods to establish its crystal structure and molecular packing. researchgate.net Such studies confirm that the molecule's conformation is stabilized by a network of intermolecular interactions. For this compound, DFT would similarly elucidate the spatial arrangement of the bromobenzamide and methylpyridine rings and predict the planarity and rotational barriers of the central amide bond, which are crucial for its chemical behavior and interaction with other molecules. The stability of the compound is affirmed by confirming that the optimized structure corresponds to a minimum on the potential energy surface. mdpi.com

Table 1: Representative Theoretical Bond Parameters for Benzamide (B126) Derivatives
ParameterTypical Calculated ValueSignificance
C=O Bond Length~1.25 ÅIndicates double bond character of the carbonyl group.
C-N (Amide) Bond Length~1.35 ÅShorter than a typical C-N single bond, indicating partial double bond character and restricted rotation.
N-H Bond Length~1.01 ÅStandard length for an amide N-H bond.
C-Br Bond Length~1.90 ÅReflects the covalent bond between carbon and bromine.
Benzene Ring C-C-C Angle~120°Confirms the hexagonal geometry of the aromatic ring.
Pyridine (B92270) Ring C-N-C Angle~117°Shows the typical angle in a pyridine heterocycle.

The electronic reactivity of a molecule can be effectively described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For benzamide, the HOMO-LUMO energy gap has been calculated to be approximately 5.611 eV. researchgate.net For substituted derivatives like this compound, this value would be modulated by the electronic effects of the bromo and methylpyridine substituents.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. researchgate.net It is used to identify reactive sites for electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring would be expected to show negative potential, making them key sites for hydrogen bonding. The hydrogen atom of the amide group would exhibit a positive potential. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Properties and Reactivity Descriptors
ParameterDefinitionTypical Value (eV) for related structuresImplication for Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.8 to -7.5 mdpi.comRelates to electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.4 to -0.7 mdpi.comRelates to electron-accepting ability.
Energy Gap (ΔE)ΔE = ELUMO - EHOMO5.4 to 6.1 researchgate.netmdpi.comA larger gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com
Chemical Hardness (η)η = (ELUMO - EHOMO) / 22.7 to 3.05Measures resistance to change in electron distribution.
Electronegativity (χ)χ = -(EHOMO + ELUMO) / 23.75 to 4.45Represents the ability to attract electrons.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is crucial for predicting how this compound might interact with biological targets.

Docking simulations place the ligand into the active site of a target protein and calculate a score, often expressed as binding energy in kcal/mol, which estimates the strength of the interaction. scialert.netnih.gov A more negative binding energy suggests a stronger and more stable interaction. Studies on various benzamide derivatives have shown their potential to bind to targets such as Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) and glucokinase. nih.govscialert.net For instance, one study identified a benzamide derivative with a docking energy of -4.82 kcal/mol against PfDHODH. scialert.net By docking this compound into the active sites of various enzymes or receptors, researchers can predict its potential biological activity and prioritize it for further experimental testing. mdpi.com

Table 3: Example Molecular Docking Results for Benzamide Derivatives Against Various Targets
Protein TargetPDB IDExample Binding Affinity (kcal/mol)Potential Therapeutic Area
Glucokinase3S41-11.17 nih.govDiabetes nih.gov
PfDHODH1TV5-4.82 scialert.netMalaria scialert.net
DNA Gyrase (S. aureus)2XCT-8.5 to -9.5Antibacterial
Kinesin Eg52IEH-6.0Anticancer

Beyond predicting binding affinity, docking simulations provide detailed atomic-level insights into the specific interactions that stabilize the ligand-protein complex. mdpi.com These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For example, in a study of benzamide derivatives as glucokinase activators, key interactions included hydrogen bonds with ARG63 and THR65, and π-π stacking with TYR214. nih.gov Analysis of the docked pose of this compound would reveal which amino acid residues in the binding pocket are crucial for its binding. The amide group is a common hydrogen bond donor (N-H) and acceptor (C=O), while the bromo-phenyl and methyl-pyridyl rings can participate in hydrophobic and aromatic stacking interactions. Identifying these key interactions is vital for understanding the mechanism of action and for designing more potent and selective analogs.

Table 4: Common Interaction Types and Involved Moieties
Interaction TypeLigand MoietyKey Amino Acid Residues
Hydrogen BondAmide N-H, Amide C=O, Pyridine NAsp, Glu, Arg, Gln, Ser, Thr
Hydrophobic InteractionPhenyl Ring, Methyl GroupVal, Leu, Ile, Ala, Phe
π-π StackingPhenyl Ring, Pyridine RingPhe, Tyr, Trp, His
Halogen BondBromine AtomElectron-rich atoms (e.g., backbone carbonyl oxygen)

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. uzh.ch MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and stability of the ligand-protein complex in a simulated physiological environment. uzh.chnih.gov

MD simulations are often performed after docking to validate the stability of the predicted binding mode. rsc.org By running a simulation for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. youtube.com Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored to assess the structural stability of the complex. Furthermore, MD simulations can reveal the persistence of key interactions, like hydrogen bonds, over the course of the simulation, providing a more realistic assessment of the binding stability than docking alone. nih.gov This dynamic information is crucial for confirming that this compound can form a stable and lasting complex with its intended biological target.

Conformational Analysis and Energy Landscape Mapping

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and energy landscape mapping are pivotal in understanding the molecule's flexibility, preferred shapes (conformers), and the energy barriers that separate them. This knowledge is crucial for predicting its interactions with biological targets and its physicochemical properties.

Key Dihedral Angles and Conformational Preferences

Theoretical studies on similar N-aryl benzamides reveal that the planarity of the amide bond is a critical factor, often influenced by steric hindrance and potential intramolecular interactions. The key dihedral angles that govern the conformation of this compound are:

ω (C-N amide bond): The rotation around the amide bond is generally restricted due to its partial double bond character, leading to distinct cis and trans conformations. In most N-substituted benzamides, the trans conformation is significantly more stable.

τ1 (N-C(benzoyl)): This torsion angle describes the rotation of the 2-bromobenzoyl group relative to the amide plane. The presence of the bulky bromine atom at the ortho position is expected to induce a non-planar arrangement to minimize steric clashes with the amide group and the pyridine ring.

τ2 (N-C(pyridinyl)): This dihedral angle defines the orientation of the 6-methylpyridin-2-yl group relative to the amide plane. The ortho-methyl group on the pyridine ring introduces significant steric hindrance, which will likely force this ring to be twisted out of the amide plane.

Computational studies on substituted benzamides have shown that the torsional angle between the carbonyl group and the phenyl ring can vary. For instance, in N,N-dimethylbenzamide, this angle is around 60° to alleviate steric strain. A similar non-planar conformation is anticipated for this compound due to the ortho-substituents on both aromatic rings.

Dihedral AngleDefining AtomsExpected Stable Conformation(s)Rationale
ωC(O)-C-N-C(py)~180° (trans)Partial double bond character of the amide bond favors a planar trans configuration, which is energetically more favorable than the cis form.
τ1O=C-C(ar)-NNon-planar (twisted)Steric hindrance between the ortho-bromo substituent on the benzoyl ring and the pyridine moiety disfavors a planar arrangement.
τ2C-N-C(py)-CNon-planar (twisted)The ortho-methyl group on the pyridine ring creates steric clashes with the amide group and the benzoyl ring, necessitating a twisted conformation.

Energy Landscape Mapping

The potential energy surface (PES) or energy landscape of this compound can be mapped by systematically varying the key dihedral angles (τ1 and τ2) and calculating the corresponding single-point energies using quantum mechanical methods. The resulting landscape would illustrate the low-energy valleys corresponding to stable conformers and the energy hills representing the transition states between them.

A hypothetical energy landscape for this molecule would likely feature several local minima. The global minimum would represent the most stable conformation, characterized by an optimal balance of steric repulsion and any potential stabilizing intramolecular interactions, such as weak hydrogen bonds. For example, a conformation allowing for an intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen could represent a stable energy minimum.

The energy barriers between these minima, determined by the transition state energies, would provide insight into the molecule's flexibility at different temperatures. Higher energy barriers would indicate that the molecule is locked into specific conformations, while lower barriers would suggest greater conformational freedom.

ConformerRelative Energy (kcal/mol)Key Features
Global Minimum0.0Likely a twisted conformation with minimized steric hindrance from the ortho-bromo and ortho-methyl groups. Potential for a weak N-H···N(py) intramolecular interaction.
Local Minimum 1> 0A different twisted conformation, possibly with a different orientation of the pyridine ring relative to the amide plane.
Transition State 1HigherRepresents the energy barrier for rotation around the N-C(benzoyl) or N-C(pyridinyl) bond, connecting two minima. Likely involves eclipsing interactions.

Advanced Analytical and Spectroscopic Methodologies for Characterization of 2 Bromo N 6 Methylpyridin 2 Yl Benzamide

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the macroscopic properties of the material.

A comprehensive search for crystallographic data for 2-bromo-N-(6-methylpyridin-2-yl)benzamide did not yield any specific studies. Consequently, crucial information regarding its crystal system, space group, and unit cell dimensions remains undetermined.

Interactive Data Table: Crystallographic Data for this compound No experimental data available in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound. The chemical shifts, signal multiplicities, and coupling constants would allow for the assignment of each resonance to a specific atom within the molecule, confirming the connectivity of the benzamide (B126) and methylpyridine fragments. Advanced 2D NMR techniques could further elucidate through-bond and through-space correlations.

Despite its utility, no published NMR spectroscopic data could be located for this compound.

Interactive Data Table: ¹H NMR Data for this compound No experimental data available in the scientific literature.

Interactive Data Table: ¹³C NMR Data for this compound No experimental data available in the scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule. IR spectroscopy measures the vibrations of bonds, and the resulting spectrum serves as a "molecular fingerprint." For this compound, characteristic absorption bands would be expected for the N-H and C=O stretching of the amide group, as well as vibrations corresponding to the aromatic rings. UV-Vis spectroscopy provides information about the electronic conjugation within the molecule by measuring the absorption of ultraviolet and visible light.

A diligent search of the scientific literature did not uncover any specific IR or UV-Vis spectroscopic data for this compound.

Interactive Data Table: Infrared (IR) Spectroscopy Data for this compound No experimental data available in the scientific literature.

Interactive Data Table: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound No experimental data available in the scientific literature.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for the confirmation of a compound's molecular formula. By providing a highly accurate mass measurement of the molecular ion, HR-MS allows for the determination of the elemental composition with a high degree of confidence. This technique would be used to confirm the molecular formula of this compound as C₁₃H₁₁BrN₂O.

No specific high-resolution mass spectrometry data has been reported for this compound in the available scientific literature.

Interactive Data Table: High-Resolution Mass Spectrometry (HR-MS) Data for this compound No experimental data available in the scientific literature.

Emerging Research Frontiers and Future Perspectives for 2 Bromo N 6 Methylpyridin 2 Yl Benzamide

Development of Novel and Sustainable Synthetic Pathways

The synthesis of amide bonds is one of the most frequently performed reactions in the pharmaceutical industry. rsc.org Traditional methods for synthesizing N-aryl benzamides often rely on the coupling of a carboxylic acid (or its activated form, like an acyl chloride) and an amine, frequently requiring stoichiometric amounts of coupling reagents. These classic approaches can suffer from poor atom economy and generate considerable chemical waste. sigmaaldrich.comucl.ac.uk The future development of 2-bromo-N-(6-methylpyridin-2-yl)benzamide will likely leverage greener and more sustainable synthetic strategies to overcome these limitations.

Emerging catalytic methods offer promising alternatives. For instance, the direct dehydrogenative coupling of alcohols and amines, catalyzed by transition metals such as ruthenium, forms the amide bond with the only byproduct being hydrogen gas (H₂), representing a highly atom-economical approach. bohrium.com Another avenue is the use of boronic acid catalysts to facilitate direct amidation between carboxylic acids and amines under mild, room-temperature conditions. sigmaaldrich.com

Biocatalysis, particularly the use of enzymes, is a rapidly growing field in green chemistry. rsc.org Enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully employed for amide bond formation in non-conventional, green solvents such as cyclopentyl methyl ether, often achieving excellent yields without the need for complex purification steps. nih.gov These enzymatic methods are highly selective and operate under mild conditions, reducing energy consumption and hazardous waste. A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1. Comparison of Synthetic Pathways for N-Aryl Benzamide (B126) Formation
Synthetic MethodKey Reagents/CatalystsPrimary Byproduct(s)Key AdvantagesReferences
Traditional CouplingEDC, HATU, SOCl₂Urea derivatives, saltsWell-established, reliable ucl.ac.uk
Catalytic DehydrogenationRuthenium Pincer ComplexH₂High atom economy, clean reaction sigmaaldrich.combohrium.com
Boronic Acid CatalysisArylboronic acidsH₂OMild conditions, waste-free sigmaaldrich.com
Enzymatic SynthesisLipases (e.g., CALB)H₂OHigh selectivity, green solvents, mild conditions rsc.orgnih.gov
Fe-mediated ReductionIron (Fe) dust, Acyl ChlorideIron oxides, saltsUses inexpensive metal, green solvent (water) rsc.org

Expansion of Pharmacological Applications beyond Current Known Targets

The N-(pyridin-2-yl)benzamide scaffold and its analogues have been investigated for a range of biological activities. ontosight.ai Derivatives have been identified as allosteric activators of glucokinase, a key enzyme in glucose homeostasis, suggesting potential applications in type 2 diabetes. researchgate.net Furthermore, related structures act as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for neurological and psychiatric disorders like anxiety. nih.govnih.gov

The broader class of benzamide derivatives exhibits a wide spectrum of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities. nanobioletters.com For example, specific benzamides have been developed as potent antagonists of the Hedgehog signaling pathway, which is implicated in several cancers. nih.gov Others function as histone deacetylase (HDAC) inhibitors, an important class of anticancer agents. nih.govtandfonline.com The presence of the bromine atom on the phenyl ring can also modulate biological activity, potentially enhancing binding affinity or altering metabolic stability. mdpi.com

Given this context, this compound could be explored for a variety of new therapeutic applications. Future research could focus on screening the compound against a panel of kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cancer and inflammatory pathways.

Table 2. Potential Pharmacological Targets for this compound
Potential Target ClassSpecific Example(s)Therapeutic AreaRationale Based on AnaloguesReferences
Metabolic EnzymesGlucokinase (GK)Type 2 DiabetesN-pyridin-2-yl benzamide analogues act as GK activators. researchgate.net
GPCRsMetabotropic Glutamate Receptor 5 (mGluR5)Anxiety, Neurological DisordersN-(6-methylpyridin-2-yl) amides are potent mGluR5 antagonists. nih.gov
Cancer Signaling PathwaysSmoothened (SMO) ReceptorOncologyBenzamide derivatives are known Hedgehog pathway inhibitors. nih.gov
Epigenetic EnzymesHistone Deacetylases (HDACs)OncologyBenzamide-based structures are a known class of HDAC inhibitors. nih.govtandfonline.com
Bacterial EnzymesDNA Gyrase BInfectious DiseasesBenzamide derivatives have shown broad antimicrobial activity. nanobioletters.commdpi.com

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

Modern drug discovery is increasingly driven by artificial intelligence (AI) and machine learning (ML), which can significantly accelerate the design-test-learn cycle. nih.govresearchgate.net For a scaffold like this compound, these computational tools offer powerful avenues for exploration.

Furthermore, predictive ML models can be trained on existing data from related benzamide compounds to forecast key properties. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new virtual compounds, while other models can estimate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. mdpi.comnih.gov This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. tandfonline.com

Table 3. Application of AI/ML in the Design of Novel Benzamide Analogues
AI/ML TechniqueApplication in Drug Design WorkflowPotential OutcomeReferences
Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs)De Novo Molecular DesignGeneration of novel, synthesizable benzamide scaffolds with desired features. nih.govrsc.org
Graph Neural Networks (GNNs)Property Prediction (QSAR/ADMET)Accurate prediction of bioactivity, solubility, and toxicity for virtual compounds. nih.gov
Deep Neural Networks (DNN)High-Throughput Virtual ScreeningRapid identification of high-potential "hit" compounds from large virtual libraries. acm.org
Natural Language Processing (NLP)Mining Scientific LiteratureExtraction of structure-activity relationships and target information from published research. researchgate.net

Exploration of Structure-Based Drug Design Principles for Lead Optimization

Once a biological target is validated for this compound, structure-based drug design (SBDD) and other lead optimization principles will be crucial for enhancing its potency, selectivity, and drug-like properties. nih.gov The core of this process is understanding the Structure-Activity Relationship (SAR), which defines how modifications to different parts of the molecule affect its biological activity. nih.gov

Molecular docking simulations can predict the binding mode of the compound within the active site of a target protein, providing a 3D model of key interactions. mdpi.com This information guides the rational design of new analogues. For instance, docking might reveal that the bromine atom occupies a specific hydrophobic pocket, suggesting that replacing it with a chlorine or trifluoromethyl group could alter binding affinity. Similarly, the methyl group on the pyridine (B92270) ring could be moved or replaced to probe interactions with nearby amino acid residues.

Table 4. Potential Lead Optimization Strategies and Rationale
Molecular RegionSuggested ModificationRationale / PrincipleReferences
2-Bromophenyl RingVary halogen (F, Cl, I); add other substituents (e.g., -CF₃, -OCH₃)Probe hydrophobic/electronic interactions in the P1 binding pocket; establish SAR. nih.govnih.gov
Amide LinkerReplace with bioisosteres (e.g., reverse amide, triazole)Improve metabolic stability and pharmacokinetic properties. magtech.com.cn
6-Methylpyridin-2-yl RingShift methyl group position (e.g., to 4- or 5-position); add a second substituentOptimize interactions with the protein's solvent-exposed region; enhance selectivity. nih.gov
Overall ScaffoldIncorporate fragments from other known ligandsUtilize fragment-based drug design (FBDD) to identify new, high-efficiency binding interactions. mdpi.com

Q & A

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME assess CYP450 metabolism; trifluoromethyl groups enhance stability (t₁/₂ > 60 min) .
  • Docking Studies : Pyridinyl nitrogen forms H-bonds with CYP3A4 active sites, reducing clearance rates .

Validation : Correlate in silico results with in vitro microsomal assays (e.g., human liver microsomes).

What strategies mitigate halogen exchange side reactions during synthesis?

Advanced Research Question
Bromine substituents may undergo displacement under nucleophilic conditions:

  • Solvent choice : Avoid polar aprotic solvents (e.g., DMSO) that promote SNAr reactions .
  • Protecting groups : Use Boc or Fmoc for amine protection during coupling .

Case Study : Substitution of bromide with morpholine in electrooxidative amination yields 69% product without halogen loss .

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